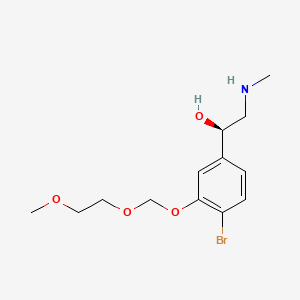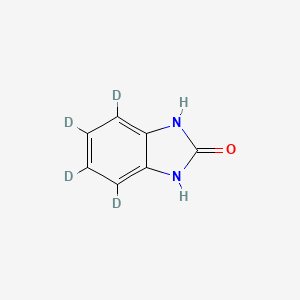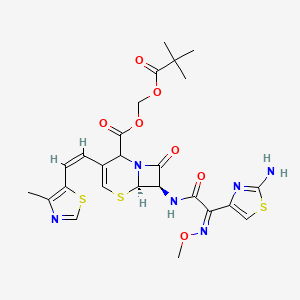
2-Methyl-1-pentyl-3-(4-methoxynaphthoyl)indole-d11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-pentyl-3-(4-methoxynaphthoyl)indole-d11 is a synthetic compound that belongs to the class of indole-based synthetic cannabinoids. It is a deuterated analog of 2-Methyl-1-pentyl-3-(4-methoxynaphthoyl)indole, where deuterium atoms replace hydrogen atoms. This compound is often used in scientific research, particularly in the study of metabolic pathways and the development of analytical methods.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-pentyl-3-(4-methoxynaphthoyl)indole-d11 typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which is then functionalized with a 2-methyl-1-pentyl group.
Naphthoylation: The indole core is then subjected to a Friedel-Crafts acylation reaction with 4-methoxynaphthoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Deuteration: The final step involves the introduction of deuterium atoms to replace the hydrogen atoms in the pentyl group. This can be achieved through catalytic hydrogen-deuterium exchange reactions using deuterium gas and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the indole core and subsequent functionalization.
Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or preparative high-performance liquid chromatography (HPLC).
Quality Control: The final product undergoes rigorous quality control to ensure the desired purity and isotopic labeling.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-pentyl-3-(4-methoxynaphthoyl)indole-d11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-Methyl-1-pentyl-3-(4-methoxynaphthoyl)indole-d11 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of detection methods.
Biology: Employed in metabolic studies to trace the metabolic pathways of synthetic cannabinoids.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the development of new synthetic routes and the study of reaction mechanisms.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-pentyl-3-(4-methoxynaphthoyl)indole-d11 involves its interaction with cannabinoid receptors in the body. The compound binds to these receptors, mimicking the effects of natural cannabinoids. This interaction leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and other physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1-pentyl-3-(4-methoxynaphthoyl)indole: The non-deuterated analog of the compound.
JWH-018: Another synthetic cannabinoid with a similar indole core structure.
AM-2201: A synthetic cannabinoid with a fluorinated naphthoyl group.
Uniqueness
2-Methyl-1-pentyl-3-(4-methoxynaphthoyl)indole-d11 is unique due to its deuterium labeling, which provides distinct advantages in metabolic studies and analytical chemistry. The presence of deuterium atoms allows for more precise tracing of the compound’s metabolic fate and enhances the accuracy of analytical methods.
Propriétés
Numéro CAS |
1346604-97-4 |
|---|---|
Formule moléculaire |
C26H27NO2 |
Poids moléculaire |
396.574 |
Nom IUPAC |
(4-methoxynaphthalen-1-yl)-[2-methyl-1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone |
InChI |
InChI=1S/C26H27NO2/c1-4-5-10-17-27-18(2)25(22-13-8-9-14-23(22)27)26(28)21-15-16-24(29-3)20-12-7-6-11-19(20)21/h6-9,11-16H,4-5,10,17H2,1-3H3/i1D3,4D2,5D2,10D2,17D2 |
Clé InChI |
CNTCHEBQQFICNR-AHPANWGQSA-N |
SMILES |
CCCCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OC)C |
Synonymes |
[4-Methoxy-1-naphthalenyl)(2-methyl-1-(pentyl-d11)-1H-indol-3-yl]methanone; JWH 098-d11; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584519.png)
![2-[[[(11-Aminoundecyl)oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-Ethanaminium Inner Salt](/img/structure/B584523.png)
![4-Bromo-3-[(2-methoxyethoxy)methoxy]benzoic Acid Methyl Ester](/img/structure/B584526.png)



![Hexahydro-3-[[2-(trifluoromethoxy)phenyl]methyl]-1H-azepine](/img/structure/B584536.png)
![(7R,9AS)-7-(hydroxymethyl)octahydro-1H-pyrido[1,2-a]pyrazin-1-one](/img/structure/B584537.png)

![Hexahydro-3-[[3-(trifluoromethoxy)phenyl]methyl]-1H-azepine](/img/structure/B584540.png)
